

CAS number and molecular information for 1-(Thiazol-2-yl)ethanamine

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Compound of Interest

Compound Name: 1-(Thiazol-2-yl)ethanamine

Cat. No.: B1319738

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Technical Guide: 1-(Thiazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and molecular information for **1-(Thiazol-2-yl)ethanamine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide also includes general methodologies for the synthesis and biological evaluation of related thiazole derivatives.

Molecular and Physicochemical Data

Quantitative data for **1-(Thiazol-2-yl)ethanamine** is summarized in the table below. It is important to note that while the molecular formula and weight are definitive, a specific CAS number for the free base is not consistently reported in public databases. The most frequently cited CAS number is for its hydrochloride salt.

Property	Value	Source
CAS Number (HCl Salt)	947662-64-8	[1]
Molecular Formula	C ₅ H ₈ N ₂ S	[2]
Molecular Weight	128.19 g/mol	[2]
Canonical SMILES	CC(N)C1=NC=CS1	Inferred from structure
InChI Key	Inferred from structure	Inferred from structure

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α -haloketone or α -haloaldehyde with a thioamide. For the specific synthesis of **1-(Thiazol-2-yl)ethanamine**, a plausible approach involves the reaction of a 1-halo-1-thiazolyethane derivative or the reduction of 1-(thiazol-2-yl)ethanone.

Proposed Synthetic Pathway: Reductive Amination of 1-(Thiazol-2-yl)ethanone

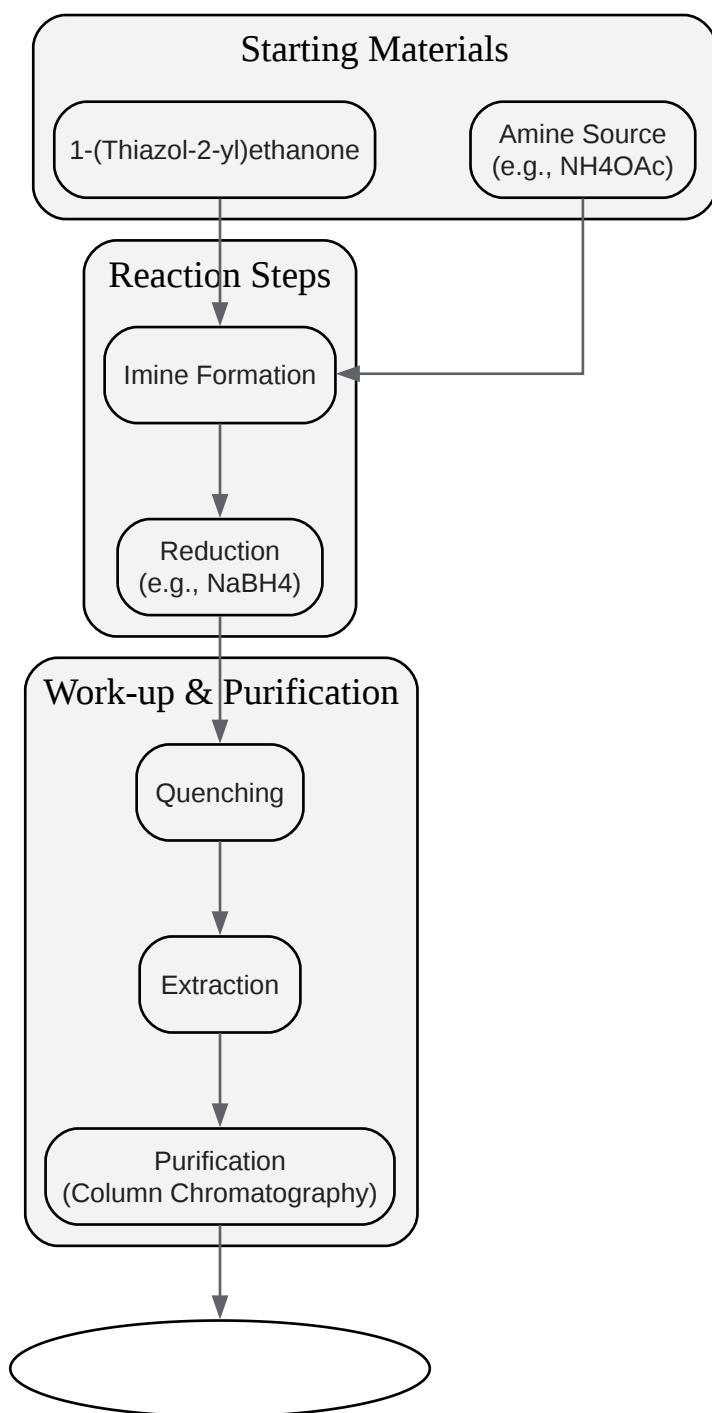
A viable and common method for the synthesis of amines is the reductive amination of a corresponding ketone. This pathway offers good yields and stereochemical control if a chiral reducing agent is employed.

Experimental Protocol:

- **Reaction Setup:** To a solution of 1-(thiazol-2-yl)ethanone (1 equivalent) in an appropriate solvent such as methanol or ethanol, add a primary amine source, for example, ammonium acetate or ammonia in ethanol (excess, ~10 equivalents).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- **Reduction:** Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), portion-

wise.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
- **Extraction:** Partition the residue between an aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **1-(Thiazol-2-yl)ethanamine**.



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Synthetic workflow for **1-(Thiazol-2-yl)ethanamine**.

Biological Activity and Signaling Pathways

While the thiazole moiety is a common scaffold in a multitude of biologically active compounds with activities ranging from antimicrobial to anticancer, there is a lack of specific biological data for **1-(Thiazol-2-yl)ethanamine** in the public domain.[3][4] Thiazole derivatives have been reported to act as inhibitors of various enzymes and as antagonists for certain receptors.[3]

Given the structural similarity to other bioactive small molecules, it is plausible that **1-(Thiazol-2-yl)ethanamine** could be a valuable starting point for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

A general workflow for screening the biological activity of a novel compound like **1-(Thiazol-2-yl)ethanamine** is outlined below.



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General drug discovery workflow.

Conclusion

1-(Thiazol-2-yl)ethanamine represents a chemical entity with potential for further investigation in the field of drug discovery. This guide provides the foundational chemical information and outlines plausible synthetic and screening methodologies. The lack of specific biological data highlights an opportunity for novel research to explore the therapeutic potential of this and related compounds. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the properties and applications of **1-(Thiazol-2-yl)ethanamine**.

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